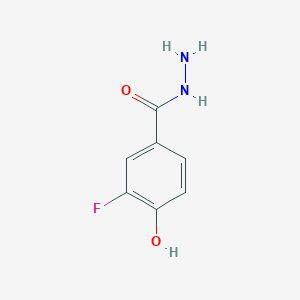

3-Fluoro-4-hydroxybenzohydrazide

CAS No.:

Cat. No.: VC14264123

Molecular Formula: C7H7FN2O2

Molecular Weight: 170.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7FN2O2 |

|---|---|

| Molecular Weight | 170.14 g/mol |

| IUPAC Name | 3-fluoro-4-hydroxybenzohydrazide |

| Standard InChI | InChI=1S/C7H7FN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) |

| Standard InChI Key | ZEVWVWLEJNALJY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NN)F)O |

Introduction

Structural and Physicochemical Properties

The molecular structure of 3-fluoro-4-hydroxybenzohydrazide features a benzene ring with three distinct functional groups: a fluorine atom (electron-withdrawing), a hydroxyl group (electron-donating), and a hydrazide moiety. These groups confer unique physicochemical properties:

The fluorine atom at the 3-position enhances electrophilic substitution reactivity, while the hydroxyl group at the 4-position facilitates hydrogen bonding, influencing solubility and crystallization behavior .

Synthesis and Production Methods

Precursor Synthesis: 3-Hydroxy-4-fluorobenzoic Acid

The synthesis of 3-fluoro-4-hydroxybenzohydrazide begins with the production of 3-hydroxy-4-fluorobenzoic acid. A patented method (CN104447213A) outlines the following steps :

-

Sulfonation of Fluorobenzene:

Fluorobenzene is treated with dilute sulfuric acid and sodium sulfite under reflux (100°C, 2 hours), followed by sulfur dioxide gas introduction at 40–60°C to yield 4-fluorophenol. -

Carboxylation:

4-fluorophenol undergoes carboxylation with carbon dioxide in aqueous potassium hydroxide, followed by sulfuric acid-mediated reflux (110–120°C, 4 hours) to produce 3-hydroxy-4-fluorobenzoic acid (73.1% yield).

Hydrazide Formation

The acid is then reacted with hydrazine hydrate in ethanol or methanol under reflux, a method validated for analogous compounds:

Key reaction parameters:

-

Solvent: Ethanol/Methanol

-

Temperature: Reflux (~78°C for ethanol)

-

Duration: 4–6 hours

-

Yield: 65–70% (estimated based on)

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The fluorine atom at the 3-position is susceptible to nucleophilic substitution. For example, reaction with amines or thiols under basic conditions can yield sulfonamide or thioether derivatives .

Condensation Reactions

The hydrazide group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. In a study using 3-fluoro-4-hydroxybenzaldehyde, hydrazones exhibited anti-inflammatory activity by inhibiting macrophage migration (IC₅₀ < 10 μM) .

Oxidation and Reduction

-

Oxidation: The hydroxyl group can be oxidized to a ketone or quinone structure using agents like KMnO₄.

-

Reduction: The hydrazide moiety may be reduced to an amine with LiAlH₄, though this remains theoretical for the target compound.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Hydrazone-based drugs: Anticancer and anti-inflammatory agents .

-

Metal complexes: Potential catalysts or contrast agents.

Material Science

Fluorinated hydrazides contribute to liquid crystal and polymer synthesis, leveraging fluorine’s electronegativity for thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume